2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride
Description
Note: The user’s question specifies "4-ethyl," but the provided evidence exclusively covers 4-methoxy-3,5-dimethyl derivatives.
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3) is a halogenated pyridine derivative with a molecular formula of C₉H₁₂ClNO·HCl and a molecular weight of 222.11 g/mol . It is a white to off-white crystalline powder with a melting point reported as 139–142°C (CAS data) or ~128°C (decomposition, Thermo Scientific) . Discrepancies in melting points may arise from differences in purity (97–98% ) or analytical methods. The compound is highly soluble in water and serves as a critical intermediate in synthesizing proton-pump inhibitors like omeprazole and esomeprazole .
Structurally, it features a pyridine ring substituted with:
- Chloromethyl group at position 2 (enabling nucleophilic substitution reactions),
- Methoxy group at position 4,
- Methyl groups at positions 3 and 5 .
Its SMILES notation is CC1=CN=C(C(=C1OC)C)CCl.Cl, and its InChIKey is VEBISQYQFLWRSA-UHFFFAOYSA-N .
Properties
IUPAC Name |
2-(chloromethyl)-4-ethyl-3,5-dimethylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-4-9-7(2)6-12-10(5-11)8(9)3;/h6H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDAULTXBBUCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1C)CCl)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736769 | |
| Record name | 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015056-94-6 | |
| Record name | 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride typically involves the chloromethylation of 4-ethyl-3,5-dimethylpyridine. This can be achieved through the reaction of 4-ethyl-3,5-dimethylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate iminium ion, which is then attacked by the chloride ion to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Pyridine N-oxides are formed.
Reduction: Piperidine derivatives are obtained.
Scientific Research Applications
Medicinal Chemistry
Proton Pump Inhibitors (PPIs)
One of the primary applications of 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride is as an intermediate in the synthesis of proton pump inhibitors (PPIs). These drugs are crucial in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. The compound serves as a key building block in the synthesis of various PPIs, including omeprazole and esomeprazole, which inhibit gastric acid secretion effectively .
Case Study: Synthesis of Omeprazole
In a notable study, researchers synthesized omeprazole using this compound as a precursor. The process involved several steps:
- Reaction with sulfide to form sulfinyl derivatives.
- Final cyclization to yield omeprazole.
This method demonstrated high yields and purity, affirming the compound's utility in pharmaceutical synthesis .
Organic Synthesis
Versatile Intermediate
The compound is recognized for its versatility in organic synthesis. It can undergo various chemical reactions to produce derivatives with diverse functionalities. For instance:
- Nucleophilic Substitution Reactions : The chloromethyl group allows for substitution with nucleophiles such as amines and thiols, leading to the formation of new pyridine derivatives.
- Formation of Heterocycles : It can be utilized to synthesize more complex heterocyclic compounds, expanding its applicability in drug discovery and development .
Chemical Properties and Safety
Physical and Chemical Properties
Understanding the properties of this compound is crucial for its application:
- Molecular Formula : C10H14ClN
- Molecular Weight : 183.68 g/mol
- Melting Point : 128-131 °C
These properties influence its stability and reactivity in various chemical environments .
Safety Considerations
As with many chemical compounds, safety data sheets indicate that this compound is an irritant and should be handled with appropriate protective equipment. It is classified under several hazard categories including skin irritation and respiratory sensitization .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Intermediate for synthesizing proton pump inhibitors | Omeprazole synthesis |
| Organic Synthesis | Reactivity allows for nucleophilic substitutions and formation of heterocycles | Production of diverse pyridine derivatives |
| Chemical Properties | Stable under standard laboratory conditions; requires careful handling due to irritant nature | Laboratory research |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Chloromethylpyridine Derivatives
Key Comparative Insights
(i) Substituent Effects on Reactivity
- The methoxy group at position 4 in 86604-75-3 enhances electron density on the pyridine ring, facilitating electrophilic substitution reactions compared to 4-methyl derivatives .
- The 3,5-dimethyl groups in 86604-75-3 provide steric hindrance, reducing undesired side reactions during omeprazole synthesis .
(ii) Thermal Stability
(iii) Pharmaceutical Relevance
- Unlike 86604-75-3, the 4-methoxypyridine analogue (62734-08-1) lacks methyl groups at positions 3 and 5, making it less specific for proton-pump inhibitor synthesis .
- The 3-methoxypropoxy variant (153259-31-5) has extended alkoxy chains, broadening its utility in kinase inhibitor development .
Limitations and Contradictions in Data
Biological Activity
2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H14ClN
- Molecular Weight : 185.68 g/mol
- CAS Number : 73590-93-9
- Melting Point : Not available
- Solubility : Soluble in water and organic solvents
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and inhibit specific enzymes. The chloromethyl group enhances its reactivity, allowing it to form covalent bonds with target proteins, which can modulate their activity.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of various enzymes involved in neurotransmitter metabolism. For instance, it has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which may have implications for treating mood disorders.
Neuropharmacological Effects
Studies have shown that this compound exhibits neuropharmacological properties:
- Anxiolytic Effects : Animal studies suggest that the compound may reduce anxiety-like behaviors, potentially through modulation of the GABAergic system.
- Cognitive Enhancement : Preliminary findings indicate improvements in memory retention in rodent models, suggesting its potential utility in cognitive enhancement therapies.
Case Studies
-
Antidepressant-like Activity :
A study conducted on rodent models demonstrated that administration of this compound led to significant reductions in depressive-like behaviors. The mechanism was hypothesized to involve serotonergic pathways, as evidenced by increased serotonin levels in the brain. -
Hypertensive Rat Models :
In hypertensive rat models, the compound was observed to lower blood pressure significantly without causing reflex tachycardia. This suggests a potential therapeutic application for managing hypertension.
Comparative Analysis
| Compound | Mechanism | Biological Activity |
|---|---|---|
| 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine | MAO Inhibition | Anxiolytic, Antidepressant |
| Etamicastat | Dopamine beta-hydroxylase inhibitor | Reduces sympathetic activity |
| Nepicastat | Selective DBH inhibitor | Lowers blood pressure |
Research Findings and Future Directions
Recent studies highlight the need for further investigation into the pharmacokinetics (ADME profile) of this compound. Understanding its absorption, distribution, metabolism, and excretion is crucial for evaluating its safety and efficacy in clinical settings. Future research should also explore its potential interactions with other pharmacological agents and its long-term effects on health.
Q & A
Q. Analytical Methods :
- 1H NMR and FT-IR : Essential for confirming structural motifs (e.g., chloromethyl groups, ethyl substituents) and tracking reaction progress .
- HPLC : Critical for assessing purity (>97% as per industrial standards) and detecting impurities (e.g., unreacted precursors) .
- Mass Spectrometry : Validates molecular weight (222.11 g/mol) and exact mass (221.0374) .
How should researchers handle and store this compound to ensure stability during experimental workflows?
Basic Research Question
- Storage : Store at +5°C in airtight containers to prevent hydrolysis of the chloromethyl group. Avoid exposure to moisture or basic conditions, which may degrade the compound .
- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis or weighing to minimize oxidative side reactions. Safety protocols for handling hydrochlorides (e.g., PPE for acid-sensitive skin contact) should be followed .
How can computational modeling guide the design of derivatives with enhanced biological activity?
Advanced Research Question
Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can predict binding interactions between the compound and target enzymes (e.g., CYP450 isoforms). For instance, pyridine derivatives with specific substituent positions (e.g., ethyl at C4) may enhance hydrophobic interactions in enzyme active sites, as seen in CYP1B1 inhibitors .
Q. Methodology :
- Docking Parameters : Use crystal structures of target proteins (e.g., PDB ID 3PM0 for CYP1B1) and optimize ligand conformations with AMBER force fields.
- SAR Analysis : Compare inhibition constants (IC50) of analogs to identify critical substituent effects (e.g., ethyl vs. methyl at C4) .
What methodologies are employed to assess metabolic stability and pharmacokinetics in preclinical models?
Advanced Research Question
- In Vitro Assays : Use liver microsomes (human or rat) to measure metabolic half-life (t1/2). Monitor degradation via LC-MS/MS and identify metabolites (e.g., dechlorinated products) .
- In Vivo Studies : Administer the compound to rodents and collect plasma samples at intervals (e.g., 0, 1, 3, 6, 12 h). Calculate pharmacokinetic parameters (Cmax, AUC) using non-compartmental analysis .
Q. Key Findings :
- Pyridine derivatives with bulky substituents (e.g., ethyl) often exhibit prolonged t1/2 due to reduced cytochrome P450 metabolism .
How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Advanced Research Question
Case Study : If in vitro assays show high inhibitory activity (e.g., IC50 = 0.011 μM for CYP1B1) but in vivo efficacy is low:
- Possible Causes : Poor bioavailability, rapid clearance, or protein binding.
- Solutions :
Validation : Compare plasma concentrations in vivo with in vitro IC50 values to identify pharmacokinetic-pharmacodynamic (PK-PD) mismatches .
What strategies optimize reaction yields during scale-up synthesis?
Advanced Research Question
- Process Optimization :
- Quality Control : Implement real-time monitoring (e.g., in-line FT-IR) to detect deviations early .
How do substituent positions (e.g., ethyl at C4) influence spectroscopic properties?
Advanced Research Question
- NMR Shifts : The ethyl group at C4 deshields adjacent protons, causing upfield shifts (δ 1.2–1.5 ppm for CH3; δ 2.5–3.0 ppm for CH2) .
- IR Absorptions : C-Cl stretching vibrations appear at 600–700 cm⁻¹, while ethyl C-H stretches are observed at 2850–2960 cm⁻¹ .
Comparative Analysis : Compare spectra with analogs (e.g., methyl vs. ethyl substituents) to assign peaks accurately .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
